molecular formula C25H21N5O2 B10945629 N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B10945629
M. Wt: 423.5 g/mol
InChI Key: TVFDXESJCLAKKV-UHFFFAOYSA-N
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Description

N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring, a pyrazole ring, and a carboxamide group

Chemical Reactions Analysis

Types of Reactions

N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine as a basic catalyst, phenacyl bromide for cyclization, and various alkylating agents . Reaction conditions often involve boiling ethanol or other solvents to facilitate the desired transformations .

Major Products Formed

Major products formed from these reactions include pyrrole derivatives, N-substituted 2-pyridone derivatives, and other heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in redox processes and form stable complexes with various biomolecules . This interaction can modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE stands out due to its unique combination of a pyridine ring, a pyrazole ring, and a carboxamide group. This structure enhances its chemical reactivity and potential for forming diverse heterocyclic compounds, making it a valuable compound in various scientific fields .

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-5-methyl-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C25H21N5O2/c1-16-14-17(2)29(25(32)21(16)15-26)28-24(31)22-18(3)30(20-12-8-5-9-13-20)27-23(22)19-10-6-4-7-11-19/h4-14H,1-3H3,(H,28,31)

InChI Key

TVFDXESJCLAKKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1NC(=O)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C)C#N)C

Origin of Product

United States

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